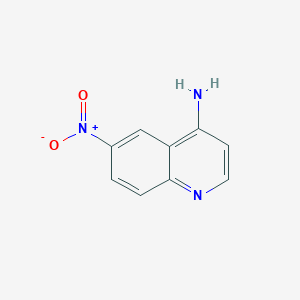

6-Nitro-4-quinolinamine

Description

Contextualization within Quinoline (B57606) Chemistry Research

Quinoline, a bicyclic heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comiipseries.org This fundamental structure, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, serves as the backbone for a wide array of derivatives with diverse applications. iipseries.orgwikipedia.orgnih.gov Quinoline chemistry is a cornerstone of heterocyclic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The versatility of the quinoline scaffold lies in its ability to undergo various chemical transformations, allowing for the synthesis of complex molecules with tailored properties. numberanalytics.com

Significance of Nitro- and Amino-Substituted Quinoline Scaffolds in Academic Inquiry

The introduction of nitro (NO2) and amino (NH2) groups onto the quinoline framework dramatically influences the molecule's electronic properties and reactivity, making such derivatives a focal point of scientific investigation. Nitro groups, being strong electron-withdrawing groups, can activate the quinoline ring for certain reactions, while amino groups, as electron-donating groups, can also modulate its chemical behavior. semanticscholar.org This dual functionality makes nitro- and amino-substituted quinolines valuable intermediates in organic synthesis. semanticscholar.orgnih.gov

These substituted quinolines are of particular interest in medicinal chemistry. The presence of these functional groups can be crucial for a compound's biological activity, influencing its ability to interact with biological targets. orientjchem.orgcymitquimica.com For instance, many quinoline-based drugs, including antimalarials and anticancer agents, feature amino or modified amino groups that are essential for their therapeutic effects. nih.govorientjchem.org The nitro group, while sometimes contributing to toxicity, can also be a precursor to the more pharmacologically active amino group through reduction. nih.gov

Historical Perspective on Quinoline Derivative Research

The journey of quinoline research is a rich narrative that mirrors the evolution of organic chemistry itself.

Early Synthetic Endeavors

Following its initial isolation, the late 19th century saw the development of several named reactions for quinoline synthesis that are still fundamental today. iipseries.org The Skraup synthesis, discovered in 1880, was one of the first methods to produce quinoline from aniline (B41778) and glycerol. nih.govnumberanalytics.com This was soon followed by other key syntheses, including the Doebner-von Miller, Friedländer, and Combes reactions, each offering different pathways to substituted quinolines. iipseries.orgnumberanalytics.comwikipedia.org These early methods, though often requiring harsh conditions, laid the groundwork for the systematic exploration of quinoline chemistry. numberanalytics.com

Evolution of Research Paradigms in Quinoline Chemistry

Research in quinoline chemistry has evolved significantly from its early focus on isolation and basic synthesis. The 20th century saw a surge in the investigation of quinoline derivatives for medicinal applications, spurred by the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid. numberanalytics.comnih.gov This led to the synthesis of numerous analogues, including chloroquine (B1663885) and primaquine. nih.gov

In recent decades, the focus has shifted towards developing more efficient, selective, and environmentally friendly synthetic methods. rsc.orgtandfonline.com Modern approaches often utilize transition-metal catalysts, microwave-assisted reactions, and multi-component reactions to construct the quinoline scaffold with high precision and atom economy. rsc.orgtandfonline.com Furthermore, the exploration of the photophysical and material properties of quinoline derivatives has opened up new avenues of research in areas like organic light-emitting diodes (OLEDs) and sensors. numberanalytics.com The ongoing research into the biological activities of novel quinoline derivatives continues to be a major driving force in the field, with applications in treating a wide range of diseases. orientjchem.orgmdpi.com

Data on 6-Nitro-4-quinolinamine

| Property | Value |

| Molecular Formula | C9H7N3O2 |

| Molecular Weight | 189.17 g/mol |

| CAS Number | 16295-36-8 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitroquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDFXYYKWSMVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313538 | |

| Record name | 6-Nitro-4-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-55-4 | |

| Record name | 6-Nitro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-4-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Nitro 4 Quinolinamine and Its Derivatives

Precursor Synthesis Strategies for Nitroquinolines

The creation of the nitroquinoline core is a critical first step. This can be achieved either by direct nitration of a pre-existing quinoline (B57606) or tetrahydroquinoline ring system or by constructing the quinoline ring with the nitro group already incorporated into one of the building blocks.

Nitration Reactions of Quinoline Scaffolds

Direct nitration of the quinoline ring is a common approach. However, controlling the position of the incoming nitro group (regioselectivity) is a significant challenge due to the electronic nature of the heterocyclic system. Electrophilic substitution on the quinoline ring typically occurs at positions 5 and 8. researchgate.net

To achieve nitration specifically at the 6-position, chemists often employ the 1,2,3,4-tetrahydroquinoline (B108954) scaffold. The partial saturation of the pyridine (B92270) ring alters the electronic distribution, directing the nitration to the benzene (B151609) ring. Nitration of N-protected 1,2,3,4-tetrahydroquinoline can lead to the formation of 6-nitro-1,2,3,4-tetrahydroquinoline. researchgate.net Subsequent dehydrogenation or aromatization of the tetrahydroquinoline ring can then yield the desired 6-nitroquinoline (B147349).

A study on the nitration of 1,2,3,4-tetrahydroquinoline derivatives has shown that the reaction is highly selective for the 7-position. However, with careful selection of protecting groups and reaction conditions, regioselectivity for the 6-position can be achieved. researchgate.net For instance, the nitration of N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline has been studied in detail to characterize the resulting nitro isomers. researchgate.net

| Reactant | Nitrating Agent | Conditions | Major Product | Reference |

| N-trifluoroacetyl-THQ | HNO₃/Ac₂O | -25 °C, 30 min | 6-Nitro-N-trifluoroacetyl-THQ | researchgate.net |

| 1,2,3,4-Tetrahydroquinoline | HNO₃/H₂SO₄ | 0-5 °C | 7-Nitro-1,2,3,4-tetrahydroquinoline |

THQ: Tetrahydroquinoline

The choice of the protecting group on the nitrogen atom of the tetrahydroquinoline ring is crucial for directing the nitration. Electron-withdrawing protecting groups can deactivate the nitrogen, influencing the position of electrophilic attack on the aromatic ring. researchgate.netimperial.ac.uk A thorough investigation into various N-protective groups revealed that they can significantly alter the electronic and steric environment, thereby controlling the regioselectivity of the nitration. researchgate.net For example, the use of a trifluoroacetyl group has been shown to favor nitration at the 6-position under specific conditions. researchgate.net

Reaction conditions such as temperature and the choice of nitrating agent also play a pivotal role. Nitration at lower temperatures can help in controlling the reaction and improving selectivity. researchgate.net Different nitrating systems, including mixtures of nitric acid and acetic anhydride, or nitric acid in glacial acetic acid, have been explored to optimize the yield of the desired isomer. google.com

In some cases, the quinoline ring needs to be activated to facilitate nitration, especially when dealing with deactivated substrates. One method involves the N-oxidation of the quinoline ring. The resulting quinoline N-oxide can then be nitrated, often with different regioselectivity compared to the parent quinoline. researchgate.netsemanticscholar.org For example, nitration of 6-bromoquinoline-1-oxide has been investigated. researchgate.net The presence of an electron-donating group, such as a hydroxy group at the 4-position, can also activate the pyridone moiety, making the adjacent 3-position more susceptible to nitration. nih.gov

A novel strategy for the meta-nitration of quinolines involves a dearomatization-rearomatization sequence. This method utilizes oxazino quinoline intermediates and has been shown to be highly regioselective. acs.org

Influence of Protecting Groups and Reaction Conditions on Nitration Selectivity

Alternative Quinoline Ring Construction with Integrated Nitro Functionality

An alternative to direct nitration is to construct the quinoline ring from precursors that already contain a nitro group. This approach offers better control over the position of the nitro substituent.

One such method is the Skraup reaction, or variations thereof, using a substituted nitroaniline. For example, the condensation of 5-chloro-2-methoxy-4-nitroaniline (B1596199) with 3-penten-2-one (B1195949) has been used to synthesize a nitroquinoline intermediate. clockss.org Another approach involves the mechanochemical condensation of benzaldehydes with 2-amino-nitrostyrene to construct 3-nitroquinoline (B96883) derivatives. rsc.orgrsc.org

Ring transformation reactions also provide a pathway to nitroquinolines. For instance, nitrated isatoic anhydrides can be transformed into nitro-substituted 2-quinolones. nih.gov Similarly, sequential addition and annulation reactions of nitrite (B80452) anions to β-(2-aminophenyl)-α,β-ynones can yield 4-nitroquinolines. grafiati.com

Formation of the 4-Aminoquinoline (B48711) Moiety

Once the 6-nitroquinoline precursor is obtained, the next step is the introduction of the amino group at the 4-position. A common and effective method involves the conversion of a 4-chloro-6-nitroquinoline (B83797) intermediate.

This process typically involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position is displaced by an amine. plos.org For example, the condensation of 4,7-dichloroquinoline (B193633) with various amines is a well-established method for preparing 4-aminoquinoline derivatives. plos.org To synthesize 6-nitro-4-aminoquinoline, a similar reaction would be performed on 4-chloro-6-nitroquinoline.

The vicarious nucleophilic substitution (VNS) of hydrogen is another method for introducing an amino group. For example, 6-nitroquinoline can react with 4-amino-1,2,4-triazole (B31798) in a basic medium to yield an amino-substituted product, predominantly at the position ortho to the nitro group. grafiati.com

| Precursor | Reagent(s) | Product | Reference |

| 4-Chloro-6-nitroquinoline | Ammonia (B1221849) or an amine | 6-Nitro-4-quinolinamine derivative | plos.org |

| 6-Nitroquinoline | TiCl₃, Acetic Acid | 6-Aminoquinoline (B144246) | clockss.org |

| 6-Nitroquinoline | 4-Amino-1,2,4-triazole, KOt-Bu | 5-Amino-6-nitroquinoline (B123580) | grafiati.com |

Direct Amination Procedures (e.g., Vicarious Nucleophilic Substitution of Hydrogen)

Direct amination of nitro-activated aromatic systems represents an efficient method for installing an amino group. The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a prominent example of this approach. grafiati.comnih.gov This reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring, such as a nitroquinoline, by a nucleophile. grafiati.com

The VNS reaction typically involves reacting a nitroquinoline with an aminating agent that possesses a leaving group on the nitrogen atom. researchgate.net Common reagents include 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) and 4-amino-1,2,4-triazole, usually in the presence of a strong base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide (B87167) (DMSO). arkat-usa.orgcdnsciencepub.comresearchgate.netcdnsciencepub.com The reaction proceeds via the formation of a σ-adduct, followed by base-induced elimination of the leaving group to restore aromaticity. cdnsciencepub.comkuleuven.be

Studies on various mononitroquinolines have shown that amination occurs with high regioselectivity, predominantly at the position ortho to the nitro group. arkat-usa.orgcdnsciencepub.comcdnsciencepub.com For 6-nitroquinoline, VNS amination would therefore be expected to yield 5-amino-6-nitroquinoline and 7-amino-6-nitroquinoline. The direct synthesis of this compound via VNS on 6-nitroquinoline is not the primary outcome, as the positions ortho (C5, C7) and para (not available) to the nitro group are preferentially attacked. arkat-usa.orgcdnsciencepub.com

| Substrate | Product(s) | Yield (%) |

|---|---|---|

| 3-Nitroquinoline | 4-Amino-3-nitroquinoline | 91 |

| 5-Nitroquinoline | 6-Amino-5-nitroquinoline & 8-Amino-5-nitroquinoline | 61 (total) |

| 6-Nitroquinoline | 5-Amino-6-nitroquinoline & 7-Amino-6-nitroquinoline | 95 (total) |

| 7-Nitroquinoline | 8-Amino-7-nitroquinoline & 6-Amino-7-nitroquinoline | 86 (total) |

| 8-Nitroquinoline | 7-Amino-8-nitroquinoline & 5-Amino-8-nitroquinoline | 89 (total) |

Reduction of Nitro Groups to Amino Functionality

A common and versatile strategy for synthesizing aminoquinolines involves the reduction of a corresponding nitroquinoline precursor. This is particularly relevant for preparing compounds where the nitro group is converted to an amine, such as in the synthesis of diaminoquinolines from nitroaminoquinolines.

Catalytic hydrogenation is a widely used industrial method for the reduction of aromatic nitro compounds. google.com This process typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. google.com Common catalysts include palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts. publish.csiro.aunih.govcdnsciencepub.com

For instance, 6-nitroquinoline can be effectively reduced to 6-aminoquinoline via catalytic hydrogenation. cdnsciencepub.com Similarly, substituted nitroquinolines can undergo this transformation. The catalytic reduction of o-nitroquinolinylacetonitriles has been employed as a key step in synthesizing pyrroloquinoline derivatives, where the nitro group is reduced to an amine, which then undergoes intramolecular cyclization. clockss.org This method is often clean and high-yielding, though catalyst poisoning can be a concern with some sulfur-containing substrates or certain quinoline derivatives. rsc.org

| Substrate | Catalyst | Product | Reference |

|---|---|---|---|

| 6-Nitroquinoline | Platinum catalyst | 6-Amino-1,2,3,4-tetrahydroquinoline | cdnsciencepub.com |

| 4-(β-Alkylvinyl)-6-methoxy-8-nitroquinolines | Raney nickel | 4-Alkyl-8-amino-6-methoxyquinolines | nih.gov |

| 5-Nitro-6-quinolinylacetonitrile | 10% Pd/C | 1H-Pyrrolo[2,3-f]quinoline | clockss.org |

| 6-Nitroquinoline | Fe-NC hybrid | 6-Aminoquinoline | rsc.org |

Chemical reduction offers an alternative to catalytic hydrogenation and can be performed using various reagents. Stannous chloride (tin(II) chloride, SnCl₂) in an acidic medium (like hydrochloric acid) is a classic and highly effective method for reducing aromatic nitro groups to amines. publish.csiro.aunih.govnih.gov This method is valued for its mild conditions and tolerance of a wide range of other functional groups, including halogens and alkyl substituents. nih.govresearchgate.net Yields for the reduction of various nitroquinolines using SnCl₂ are often high, reaching up to 86%. nih.govresearchgate.net

Other chemical reducing agents include iron powder in acetic acid. publish.csiro.au While effective, these methods can sometimes be tedious due to the formation of large quantities of metal hydroxides or oxides during workup, which can complicate product isolation. publish.csiro.au

| Substrate | Reagent | Yield (%) |

|---|---|---|

| 8-Nitroquinoline | Iron powder / 50% Acetic Acid | 75 |

| 2-Methyl-8-nitroquinoline | Stannous chloride | 90 |

| 2-Methyl-8-nitroquinoline | Iron powder / Acetic Acid | 89 |

| 8-Nitro-2-phenylquinoline | Stannous chloride / HCl | 80-90 |

| 8-Nitro-4-phenylquinoline | Stannous chloride | 68 |

The bioreduction of nitroaromatic compounds is a field of growing interest, offering a greener alternative to traditional chemical methods. researchgate.net This process utilizes nitroreductase (NR) enzymes, which are typically flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups. researchgate.netoup.com The reduction is a stepwise process that proceeds through nitroso and hydroxylamine (B1172632) intermediates to ultimately form the corresponding amine. researchgate.netmdpi.com

There are two main types of nitroreductases. Type I enzymes are oxygen-insensitive and carry out the complete reduction to the amine. oup.com Type II enzymes are oxygen-sensitive; in the presence of oxygen, the initial nitro radical anion is re-oxidized back to the nitro group, creating a futile cycle. mdpi.comgoogle.com This property is exploited in hypoxia-activated prodrugs. While the technology is well-established for various nitroaromatics, its application to complex heterocycles like nitroquinolines is an active area of research. mdpi.comnih.govnih.gov The broad substrate scope of these enzymes suggests their potential applicability for the synthesis of aminoquinolines under mild, aqueous conditions. researchgate.netnih.goveaht.org

Chemical Reduction Strategies (e.g., Stannous Chloride mediated reduction)

Nucleophilic Substitution and Condensation Reactions to Install the 4-Amino Group

A direct and powerful method for synthesizing 4-amino-6-nitroquinoline involves the nucleophilic aromatic substitution (SNAr) reaction. This strategy typically starts with a 6-nitroquinoline derivative that has a good leaving group, most commonly a halogen like chlorine, at the 4-position.

The synthesis of the precursor, 4-chloro-6-nitroquinoline, is a key first step. This can be achieved through various classical quinoline syntheses followed by chlorination and nitration, or by nitration of a pre-existing 4-chloroquinoline (B167314). The electron-withdrawing nature of both the nitro group and the quinoline nitrogen atom strongly activates the C4 position towards nucleophilic attack.

Reaction of 4-chloro-6-nitroquinoline with ammonia or an appropriate amine nucleophile leads to the displacement of the chloride ion and the formation of the corresponding 4-amino-6-nitroquinoline derivative. researchgate.net This reaction is a cornerstone in the synthesis of many biologically active quinoline compounds. For example, various amines can be reacted with activated chloroquinolines to produce a diverse library of 4-substituted aminoquinolines. researchgate.net

Derivatization Strategies for this compound Analogues

Once the this compound core is synthesized, its primary amino group at the C4 position serves as a versatile handle for further chemical modification to create a wide array of analogues. These derivatization strategies are essential for structure-activity relationship (SAR) studies in drug discovery.

Common derivatization reactions targeting the 4-amino group include:

Acylation: Reaction with acyl chlorides (e.g., benzoyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base yields N-acyl derivatives (amides). sapub.org

Urea and Thiourea Formation: Treatment with isocyanates (e.g., phenyl isocyanate) or isothiocyanates (e.g., phenyl isothiocyanate) provides the corresponding ureas and thioureas. sapub.org

Schiff Base Formation: Condensation with aldehydes or ketones, such as salicylaldehyde, results in the formation of imines (Schiff bases). sapub.org

Reductive Amination: The amino group can be further alkylated through reductive amination protocols. clockss.org

Coupling Reactions: The amino group can participate in various coupling reactions to link it to other molecular fragments, for instance, in the synthesis of piperazine-bridged derivatives. sphinxsai.com

These transformations allow for the introduction of diverse functional groups, which can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

| Reagent | Reaction Type | Product Type | Yield (%) |

|---|---|---|---|

| Phenyl isocyanate | Addition | Phenyl-urea derivative | - |

| Phenyl isothiocyanate | Addition | Phenyl-thiourea derivative | - |

| Acetic anhydride | Acylation | Diacetylamino derivative | 75 |

| Benzoyl chloride | Acylation | Benzoylamino derivative | 70 |

| Salicylaldehyde | Condensation | Schiff base | 71 |

Data derived from reactions on N-amino-4,7-dimethyl-6-nitroquinoline-2-one, illustrating potential derivatizations.

Functional Group Interconversions and Modifications of the Nitro Group

The nitro group is a key functional moiety in the synthesis of this compound derivatives, often serving as a precursor to an amino group. The reduction of the nitro group is a common and critical transformation. solubilityofthings.com

Reduction of Nitro Group: The conversion of a nitro group (–NO₂) to a primary amine (–NH₂) is a fundamental functional group interconversion. solubilityofthings.com This transformation can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or through catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst. nih.gov For instance, the reduction of 6-nitroquinoline derivatives with SnCl₂ in a methanol (B129727) and hydrochloric acid solution at elevated temperatures provides the corresponding aminoquinolines in yields of up to 86%. nih.gov Another method involves using titanium(III) chloride in acetic acid, which can selectively reduce the nitro group without affecting the quinoline ring. clockss.org

Synthesis of Substituted Aminoquinoline Derivatives

The synthesis of substituted aminoquinoline derivatives from this compound often involves a two-step process. ucsf.edu First, the this compound core is synthesized, and then various substituents are introduced to the amino group or other positions on the quinoline ring.

A common approach begins with the condensation of a substituted aniline (B41778) with reagents like Meldrum's acid and trimethyl orthoformate. ucsf.edu This is followed by cyclization to form the quinoline ring. The nitro group can be introduced through nitration using a mixture of nitric acid and sulfuric acid. sapub.org The resulting nitroquinoline can then be converted to the corresponding aminoquinoline. nih.gov For example, 4,7-dimethyl coumarin (B35378) can be nitrated to produce 4,7-dimethyl-6-nitrocoumarin, which is then treated with hydrazine (B178648) hydrate (B1144303) to yield N-amino-4,7-dimethyl-6-nitroquinoline-2-one. sapub.org

Further modifications can be made to the amino group. For instance, N-alkylation can be performed via reductive amination. clockss.org Coupling reactions with Boc-protected amino acids can introduce amino acid moieties to the aminoquinoline structure, a strategy employed to potentially enhance biological activity. clockss.orgacs.org Microwave-induced nucleophilic substitution reactions have also been utilized to improve reaction times and yields compared to conventional heating methods. researchgate.net

Structural Elaboration via Cyclic Amine Introduction

The introduction of cyclic amines, such as morpholine (B109124) and piperazine (B1678402), is a significant structural modification in the synthesis of quinoline derivatives. semanticscholar.org This is often achieved through nucleophilic aromatic substitution (SNAr) reactions, where a halogen atom on the quinoline ring is displaced by the cyclic amine. semanticscholar.org

For this reaction to be efficient, the quinoline ring must be "activated" by an electron-withdrawing group, such as a nitro group. semanticscholar.org For example, 6-bromo-5-nitroquinoline (B1267105) can react with morpholine or piperazine in the presence of a base like triethylamine, often with microwave irradiation to facilitate the reaction. semanticscholar.org This method allows for the selective synthesis of 6-substituted morpholine and piperazine quinolines containing a nitro group. semanticscholar.org

Synthetic Optimization and Yield Enhancement Studies

Optimizing synthetic routes to improve yields and reduce reaction times is a continuous effort in organic synthesis. For quinoline derivatives, various strategies have been explored. acs.org

One approach involves the use of microwave irradiation, which has been shown to drastically reduce reaction times for nucleophilic substitution reactions compared to conventional heating. researchgate.net Another strategy is the use of efficient catalysts. For example, in the synthesis of quinolones, diphenyl ether has been found to be an effective cyclization reagent, reducing the reaction time to 0.75 hours. acs.org The choice of solvent and reaction temperature also plays a critical role in optimizing yields. acs.org For instance, in some cyclization reactions, lower or higher temperatures than the optimal 120-130°C range can lead to a significant decrease in yield. acs.org

Analytical Techniques for Reaction Monitoring and Product Characterization

A suite of analytical techniques is essential for monitoring the progress of reactions and for the structural confirmation of the synthesized this compound derivatives. unito.it

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR))

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. q-chem.com

¹H NMR: Provides information about the number and chemical environment of protons. For quinoline derivatives, characteristic signals in the aromatic region help confirm the quinoline core structure. semanticscholar.orgnih.gov For example, in the ¹H NMR spectrum of 5-nitro-6-(morpholin-1-yl)quinoline, the appearance of aliphatic triplets confirms the successful introduction of the morpholine ring. semanticscholar.org

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. sapub.org

The presence of a nitro group (NO₂) is typically confirmed by strong absorption bands around 1518 and 1348 cm⁻¹. sapub.org

The amino group (NH₂) shows characteristic absorption bands in the region of 3100–3500 cm⁻¹. sapub.orgnih.gov

The formation of an imine (C=N) bond in Schiff base derivatives is indicated by an absorption band around 1616-1690 cm⁻¹. sapub.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their elemental composition. semanticscholar.orgmdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. semanticscholar.orgmdpi.com

Chemical Reactivity and Reaction Mechanism Studies of 6 Nitro 4 Quinolinamine

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The quinoline (B57606) nucleus of 6-nitro-4-quinolinamine is an aromatic heterocycle, making it amenable to both electrophilic and nucleophilic substitution reactions. The positions of these substitutions are directed by the existing amino and nitro groups.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution involves an electrophile attacking the electron-rich aromatic ring. libretexts.orgnumberanalytics.com The amino group (-NH2) is a potent activating group, donating electron density to the ring and making it more reactive towards electrophiles. scribd.comlibretexts.org Conversely, the nitro group (-NO2) is a strong deactivating group, withdrawing electron density and rendering the ring less reactive. scribd.comopenstax.org

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. vapourtec.commasterorganicchemistry.com The presence of the electron-withdrawing nitro group makes the quinoline ring in this compound susceptible to nucleophilic attack. vapourtec.commdpi.com This is particularly true for positions ortho and para to the nitro group. wikipedia.org

A specific type of SNAr is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile replaces a hydrogen atom on a nitro-activated aromatic ring. wikipedia.orgresearchgate.net Studies on various nitroquinolines have shown that they can undergo VNS reactions, with the position of substitution being influenced by the position of the nitro group and the nature of the nucleophile. researchgate.netcdnsciencepub.com For example, 6-nitroquinolines have been shown to react with nucleophiles like 4-amino-1,2,4-triazole (B31798) at the position ortho to the nitro group. researchgate.net

Redox Chemistry of the Nitro Group

The nitro group is a key player in the redox chemistry of this compound, capable of undergoing both reduction and, under specific conditions, influencing oxidative transformations.

Investigation of Bioreduction Pathways and Intermediate Formation

The bioreduction of nitroaromatic compounds is a critical metabolic pathway. scielo.brnih.gov The nitro group can be reduced in a stepwise manner, involving a six-electron reduction to form nitroso, N-hydroxylamino, and finally, the amino functional group. nih.gov This process is often catalyzed by nitroreductases. nih.gov

In the context of this compound, the bioreduction of the nitro group can lead to the formation of reactive intermediates. One-electron reduction can form a nitro anion radical, which can then be converted to a nitroso compound. scielo.br Further reduction yields the corresponding hydroxylamine (B1172632). scielo.br Studies on the related compound 6-nitroquinoline (B147349) have shown that it can be enzymatically converted to the fluorescent 6-aminoquinoline (B144246), particularly under hypoxic conditions. researchgate.net This conversion proceeds through a 6-hydroxylaminoquinoline intermediate. researchgate.net

The formation of these intermediates is significant as they can be chemically reactive and potentially interact with cellular components.

Reactivity Profiles of the Amino Group

The amino group at the 4-position of this compound is a nucleophilic center and can participate in a variety of chemical reactions.

Acylation and Alkylation: The amino group can react with acylating and alkylating agents. For example, aminoquinolines can be condensed with N-α-butoxycarbonyl (Boc)-protected amino acids in the presence of coupling agents like 1,3-dicyclohexylcarbodiimide (DCC). acs.org

Diazotization: Primary aromatic amines can react with nitrous acid to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.

Formation of Schiff Bases: The amino group can condense with aldehydes and ketones to form imines (Schiff bases).

The reactivity of the amino group is influenced by the electronic effects of the nitro group. The electron-withdrawing nature of the nitro group reduces the basicity and nucleophilicity of the amino group compared to an unsubstituted 4-aminoquinoline (B48711).

Influence of Substituent Effects on Reaction Kinetics and Selectivity

The rate and outcome of chemical reactions involving this compound are significantly influenced by the electronic properties of the amino and nitro substituents.

The Hammett equation is a useful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. semanticscholar.org The nitro group has a large positive Hammett substituent constant (σp = +0.78), indicating its strong electron-withdrawing nature, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. scielo.br In contrast, the amino group is a strong electron-donating group, which activates the ring towards electrophilic attack.

These substituent effects govern the kinetics of reactions. For example, in nucleophilic aromatic substitution reactions, the presence of an electron-withdrawing group like the nitro group generally increases the reaction rate. nih.gov The position of the substituent is also crucial; ortho and para electron-withdrawing groups have a more pronounced effect on stabilizing the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions. masterorganicchemistry.commdpi.com

The table below summarizes the directing effects of the amino and nitro groups on electrophilic aromatic substitution.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH₂ | Electron-donating | Activating | Ortho, Para |

| -NO₂ | Electron-withdrawing | Deactivating | Meta |

Chemo- and Regioselectivity in Multi-Functionalized Systems

This compound is a multi-functionalized molecule, presenting challenges and opportunities in terms of chemo- and regioselectivity. slideshare.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another.

In reactions involving this compound, the relative reactivity of the amino group, the nitro group, and the quinoline ring must be considered. For example, when performing a reduction, it is possible to selectively reduce the nitro group to an amino group without affecting the quinoline ring, often using reagents like tin(II) chloride or sodium dithionite. rsc.org

The regioselectivity of substitution reactions on the quinoline ring is a complex interplay of the directing effects of the existing substituents. acs.org For instance, in electrophilic substitution, the position of attack will be determined by the combined influence of the activating amino group and the deactivating nitro group. Similarly, in nucleophilic substitution, the position of attack will be directed by the activating effect of the nitro group. The synthesis of various substituted quinolines often relies on controlling these chemo- and regioselective reactions. organic-chemistry.org

Structure Activity Relationship Sar Investigations of 6 Nitro 4 Quinolinamine Derivatives

Methodologies for SAR Elucidation

The elucidation of SAR for 6-nitro-4-quinolinamine derivatives employs a combination of synthetic chemistry and computational analysis. These methodologies provide a comprehensive framework for rational drug design.

The synthesis of a diverse library of analogs is the cornerstone of SAR studies. For quinoline (B57606) scaffolds, established synthetic routes like the Friedländer synthesis and the Knorr quinoline synthesis are often adapted. orientjchem.orgresearchgate.net These methods allow for the introduction of various substituents onto the quinoline core. orientjchem.orgrsc.org Modifications typically target three key areas of the this compound molecule:

The Quinoline Core: Introducing different functional groups at various positions on the benzene (B151609) and pyridine (B92270) rings of the quinoline nucleus allows for the probing of electronic and steric effects. frontiersin.org

The 4-Amino Group: The primary amine at the C-4 position is a common site for modification. Derivatives are created by alkylation, acylation, or by incorporating the nitrogen into various cyclic structures to explore the impact of basicity, lipophilicity, and steric bulk. mdpi.comarabjchem.org

The 6-Nitro Group: The position and electronic nature of the nitro group are critical. Analogs are synthesized where the nitro group is moved to other positions (e.g., C-5, C-7, C-8) or replaced by other electron-withdrawing or electron-donating groups to assess its role in the molecule's activity. nih.gov

For example, a general approach to creating new derivatives involves the reaction of a 4-chloroquinoline (B167314) precursor with various amines to generate a library of 4-aminoquinoline (B48711) analogs. nih.gov This systematic approach enables a direct comparison of the biological activities of closely related compounds, revealing critical structural requirements for a desired biological response. clockss.org

Computational methods are invaluable for predicting how structural changes will affect biological activity, thereby guiding synthetic efforts. Molecular docking simulations, for instance, can predict the binding orientation and affinity of this compound derivatives within the active site of a biological target, such as an enzyme or receptor. nih.gov These studies can reveal key interactions, like hydrogen bonds or π-stacking, that are crucial for binding. arabjchem.org

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in the chemical structure with changes in biological activity. researchgate.net Molecular descriptors are used to quantify various properties of the molecules:

Electronic Descriptors: Parameters like the Hammett constant (σ) quantify the electron-donating or electron-withdrawing nature of substituents. The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the quinoline ring. researchgate.net

Lipophilicity Descriptors: The partition coefficient (Log P) measures a compound's distribution between an oily and an aqueous phase, which is critical for its ability to cross cell membranes. frontiersin.org

Steric Descriptors: These describe the size and shape of the molecule or its substituents, which can influence how well the compound fits into a binding site.

By analyzing these descriptors across a series of analogs, researchers can build predictive models that aid in the design of new derivatives with enhanced activity. researchgate.netmdpi.com

Systematic Analog Synthesis and Modification

Impact of Nitro Group Position and Substitution on Biological Responses

The nitro group is a powerful modulator of the chemical and biological properties of the quinoline ring. Its position and presence are critical determinants of activity.

The nitro group is a strong electron-withdrawing group, which reduces the electron density of the quinoline scaffold. nih.gov This electronic modification can enhance the molecule's ability to participate in single-electron transfer processes or make it more susceptible to nucleophilic attack, which can be important for its mechanism of action. nih.gov The reduction of the nitro group within cells can also lead to the formation of reactive intermediates that interact with cellular components, contributing to cytotoxicity against pathogens or cancer cells.

The position of the nitro group has a profound impact on biological activity. Studies on various quinoline derivatives have shown that moving the nitro group can dramatically alter potency. For example, in a study of dibromoquinolines, the introduction of a nitro group at the C-5 position led to remarkable inhibitory activity against several cancer cell lines, whereas the precursor without the nitro group was inactive. nih.gov Conversely, in other scaffolds, the presence of a nitro group at the 6-position has been found to be crucial for specific biological activities. Computational studies on primaquine, an 8-aminoquinoline, showed that adding a nitro group at any exocyclic position increases the ionization potential, with substitution at the 5-position resulting in the largest increase. acs.org

| Derivative Example | Nitro Group Position | Observed Effect on Biological Activity | Reference |

| 6,8-dibromo-5-nitroquinoline | 5 | Significantly enhanced anticancer activity compared to the non-nitrated precursor. | nih.gov |

| 4-H-6-NO2-3-QCA | 6 | The nitro group can be reduced to form reactive intermediates, contributing to anticancer activity. | |

| Nitrochalcones | 2 (ortho) | Exhibited the highest anti-inflammatory activity among tested isomers. | mdpi.com |

| Nitrochalcones | 4 (para) | Showed notable anti-inflammatory activity. | mdpi.com |

This table presents illustrative data on how the position of a nitro group can affect the biological activity of quinoline and related scaffolds.

Influence of the 4-Amino Substituent on Biological Activity

The 4-amino group is a key handle for modifying the biological activity of quinoline derivatives. SAR studies have extensively explored how substitutions on this amine affect potency and selectivity. orientjchem.org

Research has shown that:

Flexibility of the Amino Substituent: Introducing a flexible amino substituent at the 4-position can increase activity. mdpi.comarabjchem.org

Type of Amino Group: In some series of compounds, N,N-dimethylaminoalkylamino groups at the 4-position conferred better inhibitory activity than N,N-diethylaminoalkylamino groups. mdpi.com

Presence of a Basic Nitrogen: A basic nitrogen atom in the side chain attached to the 4-amino position is often crucial for activity, particularly in antimalarial quinolines, as it is believed to be involved in drug accumulation in the acidic food vacuole of the parasite. orientjchem.orgresearchgate.net

Hybrid Molecules: Linking the 4-amino group to other pharmacophores (creating hybrid molecules) is a common strategy to develop agents with multi-target activity. nih.gov For instance, hybrids of 4-aminoquinoline and pyrimidine (B1678525) have shown potent antimalarial activity. nih.gov

| 4-Amino Substituent Type | General Observation on Activity | Reference |

| Flexible amino side chains | Can lead to increased activity. | mdpi.comarabjchem.org |

| N,N-dimethylaminoalkylamino | Can be more potent than N,N-diethylaminoalkylamino analogs in certain series. | mdpi.com |

| Rigid amino substituents | May be less active than flexible counterparts. | mdpi.com |

| Hybrid with pyrimidine | Resulted in potent antimalarial activity in the nanomolar range. | nih.gov |

This interactive table summarizes findings on how modifications to the 4-amino substituent influence the biological activity of quinoline derivatives.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms, can play a critical role in the biological activity of this compound derivatives. orientjchem.org Chiral centers can be introduced into the molecule, particularly in the substituent at the 4-amino position. The resulting enantiomers or diastereomers often exhibit different potencies and selectivities because biological targets like enzymes and receptors are themselves chiral.

For example, in a series of 4-aminoquinoline derivatives investigated as α2C-adrenoceptor antagonists, substitutions on the piperazine (B1678402) ring attached to the 4-amino group had a significant and stereospecific effect on affinity and potency. nih.govacs.org Specifically, the (R)-configuration at a chiral center in the side chain was found to be more active than the (S)-configuration. orientjchem.org This highlights that a specific spatial arrangement is necessary for optimal interaction with the receptor's binding pocket.

The absolute stereochemistry of a drug can influence its:

Binding Affinity: One enantiomer may fit much better into the binding site of a target protein than the other.

Efficacy: Even if both enantiomers bind, one may be more effective at eliciting the desired biological response.

Metabolism: Enzymes responsible for drug metabolism can act differently on different stereoisomers, leading to variations in the drug's half-life and clearance.

Therefore, the synthesis and testing of stereochemically pure isomers are essential for a complete understanding of the SAR and for developing the most effective and safe therapeutic agents. mdpi.comresearchgate.net

Correlation between Molecular Features and Mechanistic Pathways

Understanding the SAR of this compound derivatives allows for the correlation of specific molecular features with their underlying mechanisms of action.

The Nitro Group and DNA Intercalation: The planar, electron-deficient quinoline ring system, further influenced by the electron-withdrawing nitro group, is well-suited for intercalating between the base pairs of DNA. orientjchem.org This physical blockage can disrupt DNA replication and transcription, leading to cell death, a mechanism relevant to anticancer and antimicrobial activity. The nitro group itself can be bioreduced to form reactive species that can cause DNA damage.

The 4-Amino Side Chain and Target Binding: The substituent at the 4-amino position often plays a crucial role in binding to specific protein targets. In antimalarial quinolines, the basic side chain is thought to be protonated in the acidic parasite food vacuole, leading to drug accumulation. researchgate.net The specific structure of the side chain can also mediate precise interactions with enzyme active sites or receptor binding pockets, determining the compound's selectivity and potency. nih.govacs.org For example, studies on 4-aminoquinoline-pyrimidine hybrids suggest they act by binding to heme and DNA. nih.gov

By connecting these structural features to specific mechanistic pathways, researchers can more effectively design next-generation compounds that are optimized not only for potency but also for a specific and desired biological effect. nih.govclockss.orgacs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, offering a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For 4-aminoquinoline derivatives, including those with a 6-nitro substitution, QSAR methodologies have been instrumental in understanding the structural requirements for their therapeutic effects, particularly in the context of antimalarial activity. These approaches save significant resources and time in the development of new drug candidates.

The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. By establishing a statistically significant correlation between these descriptors and the observed biological activity, a QSAR model can be developed. Such a model not only provides insights into the mechanism of action but also enables the prediction of the activity of novel, un-synthesized compounds.

Various statistical methods are employed to derive the QSAR models, with Multiple Linear Regression (MLR) being one of the most common. MLR attempts to model the relationship between two or more explanatory variables (descriptors) and a response variable (biological activity) by fitting a linear equation to the observed data. To enhance the predictive power and robustness of the models, feature selection methods like the genetic algorithm (GA) and stepwise regression are often coupled with MLR. nih.gov

Two-Dimensional QSAR (2D-QSAR)

2D-QSAR models are based on descriptors that are calculated from the 2D representation of the molecules. These descriptors include physicochemical properties like hydrophobicity (log P), molar refractivity (MR), and electronic parameters derived from the Hammett equation, as well as topological indices that describe molecular size, shape, and branching.

For instance, a QSAR study on a series of 7-chloro-4-aminoquinolines utilized 2D descriptors to develop models for their antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov The biological activity data, expressed as IC50 values, were converted to the negative logarithmic scale (pIC50) to be used as the dependent variable in the regression analysis. arabjchem.org The statistical quality of the developed models was assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). nih.gov A high r² value indicates a good fit of the model to the training data, while high q² and pred_r² values suggest good internal and external predictive ability, respectively. nih.gov

One study on 7-chloro-4-aminoquinoline derivatives developed a 2D-QSAR model with a correlation coefficient (r²) of 0.9188 and a cross-validated squared correlation coefficient (q²) of 0.8349 for the Dd2 (resistant) strain, indicating a statistically significant and predictive model. nih.gov

Three-Dimensional QSAR (3D-QSAR)

3D-QSAR methods take into account the three-dimensional structure of the molecules and how they interact with the target receptor in 3D space. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. nih.govucsf.edu

In CoMFA, molecules are aligned in a 3D grid, and their steric and electrostatic interaction fields are calculated at each grid point. These field values are then used as descriptors in a Partial Least Squares (PLS) analysis to correlate them with biological activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationships. A reliable CoMSIA model for a series of 7-substituted-4-aminoquinoline derivatives showed a q² value of 0.638, indicating good predictive power. tandfonline.com In another study on 2,4-disubstituted quinoline derivatives, both CoMFA and CoMSIA models yielded statistically validated results with q² values of 0.677 and 0.741, respectively. ucsf.edu

The development of robust 3D-QSAR models critically depends on the alignment of the molecules in the dataset. This is typically achieved by aligning them based on a common substructure or by using a template molecule, often the most active compound in the series. ajol.info

Hologram QSAR (HQSAR)

Hologram QSAR (HQSAR) is a 2D-QSAR method that does not require molecular alignment or 3D structural information. It encodes the structural information of each molecule as a molecular hologram, which is a fixed-length array of integers. Each fragment of the molecule contributes to the values in the hologram. These hologram fingerprints are then used as predictors of biological activity in a PLS analysis. A study on 7-chloro-4-aminoquinolines with anti-mycobacterial activity employed HQSAR modeling to understand the structure-activity relationships of amino-imino tautomers. mdpi.com

Research Findings and Data

While specific QSAR studies focusing solely on this compound derivatives are not extensively reported in the public domain, the principles and findings from studies on analogous 4-aminoquinoline series provide valuable insights. For example, the electronic properties of substituents on the quinoline ring have been shown to be significant. The nitro group is a strong electron-withdrawing group, which would significantly influence the pKa of the quinoline nitrogen. One study noted that the quinoline nitrogen pKa ranged from 6.28 in a nitro derivative to 8.36 in an amino derivative, which in turn affects the accumulation of the drug in the acidic food vacuole of the malaria parasite. researchgate.net

The following interactive table presents a hypothetical dataset to illustrate the components of a QSAR study, including compound structures, their biological activities, and some common molecular descriptors.

Table 1: Hypothetical QSAR Data for 4-Aminoquinoline Derivatives

| Compound | Structure | R-Group | pIC50 | LogP | Molar Refractivity (MR) |

| 1 | This compound | -NO2 | 5.8 | 2.1 | 55.2 |

| 2 | 7-Chloro-4-quinolinamine | -Cl | 6.5 | 3.0 | 58.7 |

| 3 | 6-Methoxy-4-quinolinamine | -OCH3 | 6.2 | 2.5 | 60.1 |

| 4 | 4-Quinolinamine | -H | 5.5 | 2.0 | 50.5 |

| 5 | 6-Amino-4-quinolinamine | -NH2 | 6.8 | 1.8 | 56.3 |

In a typical QSAR analysis, a model would be generated from such data. For instance, a hypothetical MLR equation might look like:

pIC50 = 0.5 * LogP - 0.02 * MR + 1.2 * (Electronic_Parameter) + Constant

This equation would then be used to predict the pIC50 of new derivatives based on their calculated descriptor values.

The following table shows an example of a real dataset from a QSAR study on side-chain modified 7-chloro-4-aminoquinolines, demonstrating the structural diversity and range of biological activity typically included in such an analysis. arabjchem.org

Table 2: Antimalarial Activities of Side Chain Modified 7-chloro-4-aminoquinolines

| Compound | n | R | R' | IC50 (nM) Dd2 | pIC50 Dd2 |

| 4a | 2 | H | - | 129 | 6.89 |

| 4b | 3 | H | - | 35.8 | 7.45 |

| 4c | 2 | CH3 | - | 243 | 6.61 |

| 4d | 3 | CH3 | - | 77.1 | 7.11 |

| 5a | 2 | H | H | 25.5 | 7.59 |

| 5b | 3 | H | H | 18.2 | 7.74 |

Data sourced from a study on side chain modified 7-chloro-4-aminoquinolines. arabjchem.org

These QSAR methodologies provide a powerful computational lens through which the complex relationships between the chemical structure of this compound derivatives and their biological activities can be investigated, guiding the rational design of more potent and effective therapeutic agents.

Computational and Theoretical Chemistry Studies of 6 Nitro 4 Quinolinamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of organic molecules. imist.maarxiv.orgrsc.orgunige.ch These calculations provide insights into the geometric and electronic characteristics that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard and effective theoretical approach for studying the properties of quinoline (B57606) derivatives. rsc.orgdntb.gov.ua Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) are frequently employed to perform structural calculations, analyze molecular interactions, and predict electronic and optical properties. rsc.orgdntb.gov.uabendola.com For 6-Nitro-4-quinolinamine, DFT calculations can model its molecular structure and electronic charge distribution, accounting for the influence of both the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂).

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. utwente.nlwm.eduresearchgate.net This process calculates the optimal bond lengths, bond angles, and dihedral (torsional) angles by minimizing the forces on each atom. For this compound, the key structural features include the planar quinoline ring system and the orientations of the amino and nitro substituents.

Conformational analysis would further investigate the rotational barrier around the C4-N bond of the amino group to identify the most stable conformer. While specific crystallographic or computationally derived data for this compound is not available in the cited literature, a theoretical optimization would yield precise geometric parameters.

Table 1: Representative Theoretical Geometrical Parameters for this compound (Note: The following data is illustrative for a DFT-optimized structure and not based on published experimental values for this specific compound.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C4-N (amino) | 1.37 |

| C6-N (nitro) | 1.48 | |

| N-O (nitro, avg.) | 1.23 | |

| C3-C4 | 1.41 | |

| C5-C6 | 1.38 | |

| **Bond Angles (°) ** | C3-C4-C4a | 121.5 |

| C5-C6-C7 | 122.0 | |

| C5-C6-N (nitro) | 118.5 | |

| Dihedral Angle (°) | C5-C6-N-O | 0.0 (planar) |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. numberanalytics.comimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring. In contrast, the LUMO would be concentrated on the electron-deficient nitro group and the associated benzene (B151609) ring portion of the quinoline system. This separation facilitates an intramolecular charge transfer (ICT) upon electronic excitation. In a computational study on the related 6-aminoquinoline (B144246), the HOMO and LUMO were found to be localized over the entire molecule. researchgate.net The introduction of a nitro group is expected to significantly lower the LUMO energy and narrow the energy gap.

Table 2: Representative FMO Properties for this compound (Note: These values are illustrative and derived from general principles of substituent effects on aromatic systems.)

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -2.85 |

| Energy Gap (ΔE) | 3.30 |

Prediction of Global and Local Chemical Reactivity Parameters (e.g., Electronegativity, Chemical Potential, Hardness, Softness, Electrophilicity)

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and stability. rsc.org These parameters are calculated using the following relationships:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (µ) = -(I + A) / 2 = -χ

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = µ² / (2η)

A high electrophilicity index suggests a molecule is a strong electron acceptor, a characteristic expected for this compound due to the potent electron-withdrawing nature of the nitro group. acs.org

Table 3: Representative Global Chemical Reactivity Parameters for this compound (Note: These values are calculated from the illustrative FMO energies in Table 2.)

| Parameter | Symbol | Predicted Value |

| Ionization Potential | I | 6.15 eV |

| Electron Affinity | A | 2.85 eV |

| Electronegativity | χ | 4.50 eV |

| Chemical Potential | µ | -4.50 eV |

| Chemical Hardness | η | 1.65 eV |

| Chemical Softness | S | 0.30 eV⁻¹ |

| Electrophilicity Index | ω | 6.14 eV |

Spectroscopic Property Prediction

Theoretical methods are highly effective in predicting and interpreting spectroscopic data, providing a direct link between electronic structure and observed spectra.

Theoretical UV-Visible Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a robust method for simulating UV-Visible absorption spectra by calculating the energies of vertical electronic excitations from the ground state to various excited states. academie-sciences.frmdpi.com The calculations yield the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. mdpi.com

For this compound, the presence of both a strong donor (-NH₂) and a strong acceptor (-NO₂) group on the quinoline framework suggests that its UV-Vis spectrum will be dominated by intramolecular charge transfer (ICT) transitions. These transitions, typically of π→π* character, involve the promotion of an electron from the HOMO (donor-centric) to the LUMO (acceptor-centric). Such ICT bands are often intense and appear at longer wavelengths (a bathochromic or red shift) compared to the unsubstituted quinoline. Theoretical studies on other nitro-aromatic compounds and aminoquinolines support these expectations. researchgate.netacs.org A TD-DFT calculation, often using a functional like B3LYP or M06-2X, would predict the specific wavelengths of these transitions. academie-sciences.frresearchgate.net

Table 4: Representative Predicted UV-Visible Absorption Data for this compound (Note: Data is illustrative, based on typical values for donor-acceptor aromatic systems.)

| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major Transition Assignment |

| 395 | 0.45 | S₀ → S₁ (π→π, ICT) |

| 280 | 0.28 | S₀ → S₂ (π→π) |

| 245 | 0.35 | S₀ → S₃ (π→π*) |

Vibrational Spectra Calculations (e.g., IR, Raman)

Computational methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. researchgate.net These theoretical calculations provide insights into the molecule's vibrational modes, helping to assign and interpret experimental spectra. The process involves optimizing the molecular geometry to find its lowest energy state and then calculating the harmonic vibrational frequencies based on the second derivatives of the energy. researchgate.netglobalresearchonline.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. globalresearchonline.net

For this compound, the vibrational spectrum is characterized by modes associated with its three main components: the quinoline ring, the amino group (-NH2), and the nitro group (-NO2).

Quinoline Ring Vibrations : The C-H stretching vibrations of the heteroaromatic quinoline ring are typically observed in the 3100-3000 cm⁻¹ region. scialert.net The carbon-carbon stretching vibrations within the ring system occur in the 1625-1430 cm⁻¹ range. scialert.net

Amino Group Vibrations : The -NH2 group is characterized by symmetric and anti-symmetric stretching vibrations. The anti-symmetric (νas) and symmetric (νs) stretching modes for aromatic amines typically appear in the 3500-3300 cm⁻¹ range. scirp.org

Nitro Group Vibrations : The nitro group exhibits characteristic symmetric and asymmetric stretching modes. The asymmetric stretching vibration is typically found around 1520 cm⁻¹, while the symmetric stretch appears near 1340 cm⁻¹.

A detailed assignment of the fundamental vibrational modes can be achieved by analyzing the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates to each normal mode. nepjol.info

Table 1: Representative Vibrational Frequencies for Functional Groups in this compound (Based on Analogous Compounds)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric Stretch | 3500 - 3400 | scirp.org |

| Symmetric Stretch | 3400 - 3300 | scirp.org | |

| Nitro (-NO₂) | Asymmetric Stretch | ~1520 | |

| Symmetric Stretch | ~1340 | ||

| Aromatic C-H | Stretching | 3100 - 3000 | scialert.net |

Molecular Modeling and Simulation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. nepjol.info This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For derivatives of this compound, docking studies have been employed to investigate their binding modes with various biological targets implicated in diseases like cancer and malaria. nih.govsciforschenonline.orgnih.gov

These studies involve preparing the 3D structures of both the ligand (e.g., this compound) and the target protein, followed by a search algorithm that explores possible binding poses. The poses are then scored based on their binding affinity or energy, with lower binding energy values typically indicating a more stable interaction. nih.govmdpi.com Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are then analyzed.

For instance, quinoline derivatives have been docked into the active sites of proteins like Epidermal Growth Factor Receptor (EGFR) to assess anticancer potential and Plasmepsin 2 to evaluate antimalarial activity. sciforschenonline.orgnih.gov Computational studies on nitro-derivatives of quinoline have also explored their interaction with the main protease (Mpro) of SARS-CoV-2. nih.gov

Table 2: Examples of Molecular Docking Targets for Quinoline Derivatives

| Compound Class | Target Protein | Disease/Function | Key Findings | Reference |

|---|---|---|---|---|

| 6-Nitro-4-substituted quinazolines | EGFR | Cancer | Identification of binding modes in the EGFR active site to explain inhibitory activity. | nih.gov |

| Nitroquinoline N-oxides | SARS-CoV-2 Mpro | COVID-19 | Prediction of stabilizing interactions within the enzyme's active site. | nih.gov |

| Quinoline imines | Plasmepsin 2 | Malaria | Reporting potential for inhibitory activity based on docking scores and interactions. | sciforschenonline.org |

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational flexibility of a molecule like this compound and the stability of its interactions with a biological target. nih.govunifi.it

In the context of drug-receptor interactions, MD simulations are often performed after molecular docking to refine the predicted binding pose and assess its stability. The simulation tracks the trajectory of the ligand within the binding site, revealing how the ligand and protein adapt to each other. This dynamic approach accounts for temperature and solvent effects, offering a more realistic representation than static docking models. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the receptor.

Binding Free Energy Calculations: To provide a more accurate estimation of the binding affinity.

While specific MD simulation studies on this compound are not widely published, this technique is standard for exploring the conformational landscape and binding dynamics of small molecule inhibitors. unifi.itresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Prediction of Pharmacokinetic and Pharmacodynamic Properties (In Silico ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies use computational models to predict the pharmacokinetic properties of a drug candidate. nih.gov These predictions are vital in the early stages of drug development to identify compounds with favorable drug-like properties and to flag potential liabilities, such as poor absorption or toxicity, thereby reducing late-stage failures. researchgate.netprosilico.com

For compounds like this compound, various molecular descriptors and properties are calculated. These often include predictions based on Lipinski's Rule of Five, which assesses oral bioavailability, as well as other key parameters. Computational tools like SwissADME and PreADMET are commonly used for these predictions. researchgate.net Studies on related quinoline derivatives have shown that these in silico tools can effectively predict properties like intestinal absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. sciforschenonline.orgnih.govrsc.org

Table 3: Common In Silico ADME Parameters Predicted for Drug Candidates

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Molecular Weight | Mass of the molecule | Influences absorption and distribution; typically <500 g/mol . | researchgate.net |

| LogP (Partition Coefficient) | Lipophilicity of the molecule | Affects solubility, permeability, and binding; typically <5. | researchgate.net |

| H-Bond Donors/Acceptors | Number of hydrogen bond donors and acceptors | Influences solubility and membrane permeability. | researchgate.net |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Predicts drug transport properties, including intestinal absorption and BBB penetration. | researchgate.net |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut | A key factor for oral bioavailability. | sciforschenonline.org |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross the BBB and enter the central nervous system | Important for CNS-targeting drugs and for avoiding CNS side effects. | sciforschenonline.org |

Computational Assessment of Molecular Stability and Energetics

The molecular stability and reactivity of this compound can be assessed using quantum chemical calculations. These studies provide insights into the electronic structure of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bendola.com

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govbendola.com

Other calculated descriptors include:

Total Electronic Energy (ΔE): Used to compare the relative stability of different isomers. For example, computational studies on nitro-THQ isomers have been used to understand regioselectivity in nitration reactions. researchgate.net

Electronegativity (χ), Chemical Hardness (η), and Electrophilicity (ω): These global reactivity descriptors provide further information on the molecule's reactivity profile. bendola.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. researchgate.net

Studies on nitroquinoline derivatives have shown that the position of the nitro group significantly influences the electronic properties and stability of the isomers. nih.govresearchgate.net

Table 4: Quantum Chemical Descriptors for Molecular Stability and Reactivity

| Descriptor | Formula | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicator of chemical stability and reactivity. | nih.gov |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. | bendola.com |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. | bendola.com |

Investigation of Crystal Structures and Intermolecular Interactions

The determination of a molecule's crystal structure via X-ray diffraction provides definitive information about its three-dimensional arrangement, bond lengths, and bond angles in the solid state. This experimental data is complemented by computational tools like Hirshfeld surface analysis, which helps to visualize and quantify intermolecular interactions within the crystal lattice. researchgate.netnih.gov

For quinoline derivatives, crystal packing is often governed by a network of non-covalent interactions, including:

Hydrogen Bonds: Strong directional interactions, such as N-H···O or O-H···N, are common and play a crucial role in stabilizing the crystal structure. In 6-nitroquinazolin-4(3H)-one, for example, N-H···O hydrogen bonds lead to the formation of dimers. nih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent quinoline systems contribute significantly to the packing arrangement. nih.gov

C-H···O and C-H···N Interactions: These weaker hydrogen bonds are also frequently observed. nih.gov

Hirshfeld surface fingerprint plots provide a 2D map of all intermolecular contacts, allowing for a quantitative breakdown of the contribution of each type of interaction to the total crystal packing. nih.govmdpi.com For example, analysis of related structures shows that H···H, O···H, and N···H contacts often dominate the interactions. nih.govmdpi.com This detailed understanding of solid-state interactions is critical for controlling the physical properties of crystalline materials.

Biological Activity and Mechanism of Action Research of 6 Nitro 4 Quinolinamine and Analogues in Vitro/in Vivo Preclinical

Antimicrobial Activity Investigations

Derivatives of 6-nitro-4-quinolinamine have been the subject of numerous studies to evaluate their efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and protozoa.

Antibacterial Spectrum and Efficacy (e.g., against Pseudomonas aeruginosa, Klebsiella pneumoniae)

The antibacterial potential of this compound analogues has been investigated against both Gram-positive and Gram-negative bacteria. Some derivatives have shown promising activity against clinically relevant pathogens known for their resistance to conventional antibiotics.

Research into quinoline (B57606) derivatives has identified compounds with notable inhibitory effects against Pseudomonas aeruginosa, a pathogen notorious for its intrinsic and acquired resistance mechanisms. For instance, certain 4-aminoquinoline (B48711) analogues have been shown to inhibit biofilm formation in P. aeruginosa at concentrations as low as 50 µM. mdpi.comnih.gov One study highlighted a 7-chloro-4-aminoquinoline analog which inhibited PAO1 biofilm formation by 50% at 50 µM, although it also affected bacterial growth at this concentration. mdpi.com Another study on cyclic antimicrobial peptide analogues demonstrated a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against P. aeruginosa. mdpi.com